2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
2-Cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridine core substituted with a furan-3-yl group and a methyl-linked sulfonamide moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides, which are known for their enzyme-inhibitory and antimicrobial activities .
Properties
IUPAC Name |
2-cyano-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c18-8-14-3-1-2-4-17(14)24(21,22)20-10-13-7-16(11-19-9-13)15-5-6-23-12-15/h1-7,9,11-12,20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTWKHXRMSOFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit high coumarin 7-hydroxylase activity . This suggests that the compound may interact with enzymes involved in drug metabolism, such as cytochrome P450 enzymes.
Mode of Action
It is suggested that similar compounds can act in the hydroxylation of anti-cancer drugs . This implies that the compound may play a role in the metabolic activation of certain drugs.
Biochemical Pathways
Similar compounds have been reported to be competent in the metabolic activation of aflatoxin b1 , suggesting that the compound may influence pathways related to the metabolism of certain toxins.
Result of Action
The compound’s potential role in the hydroxylation of anti-cancer drugs suggests that it may contribute to the activation of these drugs, potentially enhancing their therapeutic effects.
Biological Activity
2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a pyridine and furan moiety, which are known for their biological significance. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for the survival of pathogenic microorganisms, particularly in anti-tubercular applications.
- Receptor Binding : It may bind to receptors involved in cardiovascular regulation, impacting perfusion pressure and coronary resistance.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that related sulfonamide derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the minimum inhibitory concentration (MIC) values for some derivatives range from 4.69 to 22.9 µM against Bacillus subtilis and 13.40 to 137.43 µM against Pseudomonas aeruginosa .
- Cardiovascular Effects : In isolated rat heart models, certain sulfonamide derivatives have been observed to decrease perfusion pressure and coronary resistance, indicating potential applications in treating cardiovascular conditions .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various benzenesulfonamide derivatives, revealing that compounds similar to this compound displayed significant antibacterial activity against multiple strains. The results indicated that structural modifications could enhance efficacy against resistant strains.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 4.69 | Bacillus subtilis |
| Compound B | 13.40 | Pseudomonas aeruginosa |
| Compound C | 56.74 | Fusarium oxysporum |
Cardiovascular Study
Another investigation focused on the cardiovascular effects of benzenesulfonamide derivatives using an isolated rat heart model. The study demonstrated that certain compounds significantly reduced perfusion pressure compared to controls.
| Group | Treatment | Dose (nM) | Perfusion Pressure Change |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Compound X | 0.001 | Decreased |
| III | Compound Y | 0.001 | No change |
| IV | Compound Z | 0.001 | Increased |
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models suggest favorable permeability characteristics across various cell lines, indicating potential for effective systemic delivery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)
- Structure: A quinoline-based sulfonamide with a styryl substituent and methoxy groups.
- Synthesis: Prepared via reaction of benzenesulfonyl chloride with a pre-functionalized quinoline derivative in pyridine, using DMAP as a catalyst .
- Key Differences: Core Heterocycle: Quinoline (IIIa) vs. pyridine (target compound). Quinoline’s extended aromatic system may enhance π-π stacking interactions. Substituents: IIIa lacks the cyano group but includes electron-donating methoxy groups, which contrast with the electron-withdrawing cyano in the target compound.
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)
- Structure : Pyridine-based sulfonamide with benzyloxy, trimethyl, and trifluoromethyl substituents.
- Synthesis : Reacted 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine .
- Steric Considerations: Trimethyl groups in 17d may hinder binding interactions compared to the less bulky furan substituent in the target molecule.
Physicochemical and Pharmacological Properties
Q & A
Basic: What synthetic routes are recommended for preparing 2-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, and what analytical methods validate its purity?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pyridine-furan hybrid scaffold (e.g., 5-(furan-3-yl)pyridin-3-ylmethanamine) with 2-cyanobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Post-synthesis, validate purity using:
- HPLC with a phenyl-modified GC column for separating geometric isomers and assessing impurities .
- NMR spectroscopy to confirm regiochemistry of the furan and pyridine moieties, as demonstrated for structurally similar sulfonamides in crystallography studies .
- High-resolution mass spectrometry (HRMS) to verify the exact mass (e.g., 462.1573 g/mol for analogous sulfonamides) .
Basic: How does the compound’s structural uniqueness influence its reactivity in medicinal chemistry applications?
Answer:
The compound combines a 2-cyanobenzenesulfonamide core (electron-withdrawing groups enhancing metabolic stability) with a furan-pyridine hybrid (π-conjugated system enabling π-π stacking interactions). This design:
- Promotes selective binding to hydrophobic enzyme pockets, as seen in sulfonamide-based inhibitors of RNA polymerase or CYP11B1 .
- Enhances solubility compared to purely aromatic analogs, as furan’s oxygen atom facilitates hydrogen bonding .
- Structural analogs with similar motifs show activity in enzyme inhibition assays, suggesting utility as a biochemical probe .
Advanced: What experimental strategies resolve contradictions in stability data for sulfonamide derivatives under varying pH conditions?
Answer:
Conflicting stability profiles (e.g., hydrolysis vs. oxidation) require:
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at elevated temperatures (40–60°C). Monitor degradation via LC-MS to identify labile bonds (e.g., sulfonamide or furan ring cleavage) .
- pH-rate profiling : Determine degradation kinetics to identify pH-sensitive regions. For example, sulfonamide hydrolysis typically accelerates under alkaline conditions due to nucleophilic attack on the sulfur center .
- Isolation of degradation products : Use preparative HPLC and characterize products via NMR/IR to confirm structural changes, as done for darunavir analogs .
Advanced: How can structure-activity relationships (SAR) be optimized for this compound in kinase inhibition studies?
Answer:
SAR optimization involves:
- Substituent variation : Replace the furan-3-yl group with thiophene or chlorophenyl analogs to modulate steric/electronic effects. Compare inhibitory potency against kinases like CDK2, using assays from CDK inhibitor studies .
- Crystallographic analysis : Resolve co-crystal structures with target kinases (e.g., CDK2) to identify key binding interactions. For example, sulfonamide oxygen atoms often form hydrogen bonds with kinase backbone amides .
- Proteolytic stability assays : Introduce methyl or halogen groups to the pyridine ring to reduce metabolic deactivation, as demonstrated in benzenesulfonamide derivatives .
Basic: What chromatographic techniques are optimal for separating this compound from structurally similar byproducts?
Answer:
- Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) resolves polar byproducts (e.g., unreacted sulfonyl chloride).
- GC-MS with a biscyanopropyl-phenyl column effectively separates geometric isomers and volatile impurities .
- TLC (silica gel, ethyl acetate/hexane 3:7) provides rapid qualitative analysis, though less precise for complex mixtures .
Advanced: What mechanistic insights guide the design of analogs with enhanced blood-brain barrier (BBB) permeability?
Answer:
Key strategies include:
- Reducing hydrogen bond donors : Replace the sulfonamide NH with methyl groups (e.g., N-methylation), as seen in analogs of 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide .
- Introducing lipophilic groups : Attach tert-butyl or trifluoromethyl substituents to the pyridine ring to increase logP, balancing solubility and BBB penetration .
- In vitro BBB models : Use MDCK-MDR1 cell monolayers to measure permeability coefficients, correlating structural modifications with transport efficiency .
Basic: How is the compound’s crystal structure determined, and what software tools support this analysis?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., methanol/water). Collect data using a diffractometer (e.g., Bruker D8 Quest) and refine structures with APEX2 and SAINT software .
- Validation : Confirm bond lengths/angles using SHELXL and visualize interactions (e.g., π-stacking) with Mercury .
- Compare with analogs : Reference datasets for similar sulfonamides (e.g., 4-[5-(furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide) to identify packing motifs .
Advanced: What computational methods predict the compound’s metabolic pathways and potential toxicity?
Answer:
- Density functional theory (DFT) : Calculate activation energies for sulfonamide hydrolysis or furan ring oxidation using Gaussian 09 .
- In silico metabolism prediction : Use Meteor Nexus or ADMET Predictor to identify cytochrome P450 (CYP) targets and reactive metabolites (e.g., epoxides from furan oxidation) .
- Toxicity screening : Employ ToxCast assays to predict hepatotoxicity, leveraging data from sulfonamide-based drugs like cotrimoxazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
